3-Amino-5-sulfamoylbenzoic acid
Beschreibung
3-Amino-5-sulfamoylbenzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a sulfamoyl group at the 5-position. This compound serves as a critical structural motif in medicinal chemistry, particularly in the development of loop diuretics. Its derivatives, such as bumetanide, exhibit high potency by targeting sodium-potassium-chloride cotransporters (NKCCs) with a 500-fold greater affinity compared to potassium-chloride cotransporters (KCCs) . The compound’s discovery in the late 1960s spurred systematic studies on diuretic derivatives, leading to optimized pharmacological profiles for clinical use .
Eigenschaften
Molekularformel |
C7H8N2O4S |
|---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
3-amino-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
InChI-Schlüssel |
ZFQWZHGDRRHUBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)S(=O)(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Nitration and Sulfamoylation of Benzoic Acid Derivatives
A common synthetic route involves starting from 4-chloro-5-sulfamoylbenzoic acid or its esters, which undergo nitration to introduce the nitro group at the 3-position, followed by reduction to the amino group.
- Step 1: Nitration of 4-chloro-5-sulfamoylbenzoic acid derivatives to yield 3-nitro-4-chloro-5-sulfamoylbenzoic acid.
- Step 2: Esterification of the acid to methyl or ethyl esters using reagents like methanol and thionyl chloride.
- Step 3: Etherification with phenol derivatives to introduce the phenoxy group at the 4-position.
- Step 4: Catalytic hydrogenation (e.g., with palladium on carbon or Raney nickel) to reduce the nitro group to the amino group, yielding 3-amino-4-phenoxy-5-sulfamoylbenzoic acid esters.
This sequence is well-documented in patents and literature, for example in patent CA1082191A and related works.
Reduction of 3-Acylamino-5-sulfamoylbenzoic Acid Derivatives
Another method involves reducing 3-acylamino-5-sulfamoylbenzoic acids to the corresponding 3-amino derivatives:
- The reduction employs complex borohydrides such as sodium borohydride, often in the presence of Lewis acids.
- The reaction temperature ranges from about -10 °C to room temperature.
- Progress is monitored by thin-layer chromatography (TLC), observing the appearance of blue fluorescence under UV light (366 nm).
- After reduction, the product is isolated by hydrolysis and precipitation using nonsolvents like water or diethylene glycol dimethyl ether.
This approach allows simultaneous reduction of double bonds if present and is described in patents and chemical literature.
Reductive Amination with Butyraldehyde
A notable one-pot synthesis involves reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde to form derivatives such as bumetanide:
- The reaction is performed in an autoclave under hydrogen pressure (1-2 atm or 100 psi).
- Catalysts used include 10% palladium on carbon, sometimes with boron trifluoride etherate (BF3·Et2O).
- Methanol or ethanol serves as the solvent.
- The reaction temperature is maintained around 20-25 °C for 6 to 16 hours.
- Reaction progress is monitored by TLC and liquid chromatography-mass spectrometry (LC-MS).
- The process yields high purity product with yields up to 96%.
This method is efficient, combining reduction and alkylation steps in one pot, minimizing reaction time and side products.
Acylation Followed by Reduction
In some methods, the free amine of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid methyl ester is acylated with acid chlorides (e.g., butyryl chloride) in the presence of pyridine and dioxane, followed by reduction:
- Acylation is carried out by slow addition of acid chloride to the amine solution under reflux.
- The acylated intermediate is then reduced using sodium borohydride or catalytic hydrogenation.
- Hydrolysis of ester groups yields the final acid.
This approach allows selective functionalization of the amino group and is detailed in patent literature.
Summary Table of Preparation Methods
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, especially reduction steps, by observing fluorescence changes.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise monitoring of reactants and products, especially in reductive amination.
- Melting Point Determination: Used to characterize crystalline intermediates and final products.
- Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR): Employed for structural confirmation of intermediates and final compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium carbon, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzoic acids. These products have various applications in medicinal chemistry and industrial processes.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-sulfamoylbenzoic acid is a chemical compound that is part of a class of substances investigated for various therapeutic applications, particularly as diuretics and in cancer research . The core structure is found in several diuretic drugs, and derivatives have been explored for their potential in treating cancers .
Applications in Diuretics
Development of Diuretics Bumetanide, a well-known diuretic, was developed through screening approximately 5,000 3-amino-5-sulfamoylbenzoic acid derivatives . The compound and its derivatives have a strong effect as diuretics and saluretics, affecting the excretion of sodium and potassium ions in a favorable ratio . These compounds are not carboanhydrase inhibitors, contributing to their value due to a favorable therapeutic index and low toxicity .
Animal Studies and Clinical Use Animal experiments have demonstrated the diuretic and saluretic effects of 3-amino-5-sulfamoylbenzoic acid derivatives . These compounds are useful in treating oedematous conditions such as cardiac, hepatic, renal, lung, and brain edema, as well as edema during pregnancy. They are also used in treating pathological conditions that cause abnormal retention of electrolytes and in the treatment of hypertension . Dosage units typically contain between 0.1 mg to 25 mg, with a preference for 0.25 to 2.5 mg, calculated as the free acid . Soluble salts can be administered by injection .
Structure-Activity Relationships Research has been conducted on various 4-substituted 3-alkylamino-, 3-alkoxy-, 3-alkylthio-, and 3-alkyl-5-sulfamoylbenzoic acids to understand their diuretic properties . Studies have shown that the diuretic profile and potency are retained when 3-alkoxy, 3-alkylthio, and 3-phenethyl groups are substituted for the 3-alkylamino moiety .
Potential in Cancer Treatment
Carbonic Anhydrase IX (CAIX) Inhibition Certain derivatives of 5-sulfamoyl-benzoates have been designed to target carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in many solid tumors .
Enzyme Activity and Tumor Microenvironment CAIX acidifies the tumor microenvironment, which promotes invasion and metastasis . Compounds that selectively bind to CAIX are being developed to limit undesired side effects, with the expectation that such drugs may have anticancer properties .
Wirkmechanismus
The mechanism of action of 3-Amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an inhibitor of the Na+, K+, Cl− cotransport system, leading to increased excretion of water, sodium, and chloride ions . This mechanism is crucial for its diuretic effects in drugs like bumetanide and furosemide.
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-sulfamoyl-4-phenoxybenzoic Acid
- Structure: Differs by a phenoxy group at the 4-position.
- Application: Direct precursor to bumetanide (CAS 28328-54-3), a clinically approved diuretic. The phenoxy group enhances steric bulk, improving target specificity for NKCCs .
2,3-Dimethoxy-5-sulphamoylbenzoic Acid (CAS 66644-80-2)
- Structure: Methoxy groups at 2- and 3-positions replace the amino group.
3-AMINO-5-SULFOSALICYLIC ACID (CAS 6201-86-1)
3-(Aminosulfonyl)-5-fluorobenzoic Acid
3-Amino-5-fluoro-2-methylbenzoic Acid (CAS 246877-31-6)
- Structure : Methyl group at the 2-position and fluorine at the 5-position.
Pharmacological Activity Comparison
Physicochemical Properties
Key Research Findings
Diuretic Derivatives: Systematic modification of 3-amino-5-sulfamoylbenzoic acid’s substituents (e.g., phenoxy, fluorine, methyl) has yielded compounds with enhanced potency and selectivity. Bumetanide, for instance, outperforms furosemide by 40–100x in diuretic activity .
Metabolic Stability: Fluorinated analogues (e.g., 3-(aminosulfonyl)-5-fluorobenzoic acid) demonstrate improved resistance to hepatic metabolism, making them candidates for long-acting formulations .
Solubility-Bioavailability Trade-offs: Sulfonic acid derivatives (e.g., 3-AMINO-5-SULFOSALICYLIC ACID) exhibit high aqueous solubility but require prodrug strategies for effective absorption .
Q & A
Q. What synthetic routes are optimal for preparing 3-Amino-5-sulfamoylbenzoic acid with high purity for pharmacological studies?
Synthesis typically involves sulfonation of a benzoic acid precursor. A common method includes introducing the sulfamoyl group via reaction with chlorosulfonic acid or sulfamic acid under controlled temperature (0–5°C) to avoid over-sulfonation. Subsequent amination at the 3-position can be achieved using nitration followed by catalytic hydrogenation . Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC is critical to achieve >95% purity, as residual solvents or byproducts (e.g., dichlorobenzoic acid derivatives) may interfere with downstream assays .
Q. How can researchers validate the structural integrity of 3-Amino-5-sulfamoylbenzoic acid using spectroscopic and chromatographic methods?
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the positions of the amino (-NH) and sulfamoyl (-SONH) groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfamoyl protons (δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: 230.03 for CHNOS) and fragmentation patterns .
- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Method validation should follow ICH guidelines, including linearity (R > 0.999) and precision (%RSD < 2%) .
Q. What are the key stability considerations for 3-Amino-5-sulfamoylbenzoic acid under storage and experimental conditions?
The compound is hygroscopic and prone to oxidation. Store at 2–8°C in amber vials under inert gas (N or Ar). Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation, but prolonged exposure to light or acidic/basic media accelerates decomposition (e.g., hydrolysis of the sulfamoyl group) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of 3-Amino-5-sulfamoylbenzoic acid in enzyme inhibition assays?
Discrepancies in IC values may arise from assay conditions (e.g., pH, ionic strength) or impurities. Strategies include:
- Impurity Profiling: Use LC-MS to identify co-eluting contaminants (e.g., 2,4-dichlorobenzoic acid, a common synthetic byproduct) .
- Buffer Optimization: Adjust assay pH to 7.4 (physiological range) and include reducing agents (e.g., DTT) to stabilize sulfhydryl-dependent enzymes .
- Dose-Response Curves: Perform triplicate experiments with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to validate reproducibility .
Q. What computational approaches are suitable for modeling the structure-activity relationship (SAR) of 3-Amino-5-sulfamoylbenzoic acid derivatives?
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase IX). Key interactions include hydrogen bonding between the sulfamoyl group and Zn in the active site .
- QSAR Modeling: Train models on derivatives with modified substituents (e.g., trifluoromethyl or hydroxy groups) to correlate electronic (Hammett σ) or steric parameters with inhibitory potency .
Q. How can researchers mitigate cross-reactivity of 3-Amino-5-sulfamoylbenzoic acid in immunoassays targeting sulfonamide antibiotics?
The sulfamoyl group shares epitopes with sulfonamide antibiotics, leading to false positives. Solutions include:
Q. What mechanistic insights explain the degradation pathways of 3-Amino-5-sulfamoylbenzoic acid under oxidative stress?
Degradation under HO or UV light involves:
Sulfamoyl Cleavage: Formation of 3-amino-5-hydroxybenzoic acid via radical-mediated S–N bond scission .
Aromatic Oxidation: Hydroxylation at the 4-position, detected via LC-MS (m/z +16 corresponding to -OH addition) .
Stabilizers like ascorbic acid (1 mM) reduce degradation by 40% in accelerated studies .
Methodological Guidelines
Q. How should researchers design dose-ranging studies for 3-Amino-5-sulfamoylbenzoic acid in animal models?
- Pharmacokinetics: Administer 10–100 mg/kg orally or intravenously. Collect plasma at 0.5, 1, 2, 4, 8, and 24 h post-dose. Use LC-MS/MS to quantify parent compound and metabolites (LOQ = 1 ng/mL) .
- Toxicity Screening: Monitor renal function (serum creatinine, BUN) and liver enzymes (ALT, AST) after 14-day repeated dosing. Histopathological analysis of kidney tissue is critical due to sulfonamide-associated crystalluria .
Q. What strategies optimize the chromatographic separation of 3-Amino-5-sulfamoylbenzoic acid from structurally similar impurities?
- Mobile Phase: Use 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution (5–95% B over 20 min).
- Column Selection: HILIC columns (e.g., Acquity BEH Amide) improve resolution of polar impurities (e.g., 5-sulfamoylsalicylic acid) .
- Detection: Couple to a Q-TOF mass spectrometer for high-resolution identification of co-eluting species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
